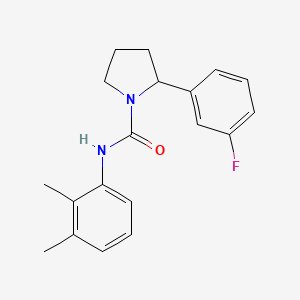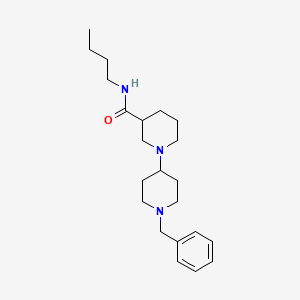![molecular formula C23H28N2O4 B6137414 methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6137414.png)
methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. JWH-018 is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. JWH-018 has been used as a research chemical to study the endocannabinoid system and its effects on the human body.
作用机制
Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate binds to the CB1 receptor in the brain, which is responsible for the psychoactive effects of THC. It produces similar effects to THC, such as euphoria, relaxation, and altered perception. methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has a high affinity for the CB1 receptor, which makes it more potent than THC.
Biochemical and Physiological Effects:
methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has been shown to have a variety of biochemical and physiological effects on the human body. It has been shown to increase heart rate and blood pressure, as well as cause bronchodilation and bronchoconstriction. methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has also been shown to affect the release of neurotransmitters in the brain, such as dopamine and serotonin.
实验室实验的优点和局限性
Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has several advantages for lab experiments, such as its high potency and ability to bind to the CB1 receptor. However, it also has several limitations, such as its potential for abuse and lack of specificity for the CB1 receptor. methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate is also a Schedule I controlled substance in the United States, which limits its availability for research purposes.
未来方向
There are several future directions for research on methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate and synthetic cannabinoids. One area of research is the development of more specific CB1 receptor agonists that have fewer side effects and less potential for abuse. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and behavior. Additionally, research is needed to better understand the pharmacokinetics and metabolism of methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate in the human body.
合成方法
Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate is synthesized using a multi-step process that involves the condensation of 1-naphthoyl chloride with 1-pentyl-3-(4-chlorobenzyloxy)pyrrolidine, followed by reduction and esterification reactions. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has been used in scientific research to study the endocannabinoid system and its effects on the human body. It has been shown to bind to the CB1 receptor, which is responsible for the psychoactive effects of THC. methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
属性
IUPAC Name |
methyl 5-[3-[(naphthalene-1-carbonylamino)methyl]piperidin-1-yl]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-29-22(27)13-5-12-21(26)25-14-6-7-17(16-25)15-24-23(28)20-11-4-9-18-8-2-3-10-19(18)20/h2-4,8-11,17H,5-7,12-16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYUCCGZTOVWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCCC(C1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6137355.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6137357.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6137369.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B6137377.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6137381.png)
![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6137382.png)


![5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6137421.png)
![2-amino-8-phenylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6137424.png)